molecular formula C17H16O5 B149902 2H-Furo(2,3-h)-1-benzopyran-2-one, 5-methoxy-6-((3-methyl-2-butenyl)oxy)- CAS No. 24099-29-4

2H-Furo(2,3-h)-1-benzopyran-2-one, 5-methoxy-6-((3-methyl-2-butenyl)oxy)-

Cat. No. B149902
CAS RN: 24099-29-4
M. Wt: 300.3 g/mol
InChI Key: QYROBYWPUVLPTM-UHFFFAOYSA-N
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Description

The compound "2H-Furo(2,3-h)-1-benzopyran-2-one, 5-methoxy-6-((3-methyl-2-butenyl)oxy)-" is a furanocoumarin derivative, a class of organic chemical compounds that are known for their wide range of biological properties. Furanocoumarins are typically characterized by a fused furan ring and a coumarin moiety, which contribute to their unique chemical behavior and potential therapeutic applications.

Synthesis Analysis

The synthesis of furanocoumarin derivatives often involves multi-step reactions that include etherification, iodination, Pechmann condensation, coupling reactions, hydrolysis, and decarboxylation. For instance, a novel synthesis of 2-aroyl-7H-furo[3,2-g] benzopyran-7-ones was reported by condensing benzoyl derivatives with sodium benzyl acetate and acetic anhydride . Another study described the synthesis of 5H-benzofuro[3,2-c]furo[2,3-h] benzopyran-5-one, a pentacyclic ring system, through demethyl-cyclization . Additionally, a new synthetic method for methoxy-7H-Furo(3,2-g)(1)benzopyran-7-One was proposed, starting from phloroglucinol and ethyl propiolate .

Molecular Structure Analysis

The molecular structure of furanocoumarin derivatives is complex and can be elucidated using various spectroscopic techniques. For example, the structure of methyl 2-methoxy-7-(4-methylbenzoyl)-4-oxo-6-p-tolyl-4H-furo[3,2-c]pyran-3-carboxylate was characterized by IR and single-crystal X-ray diffraction, revealing its crystallization in the triclinic space group . The molecular geometry and vibrational frequencies of this compound were also calculated using different theoretical methods, including semiempirical AM1 and PM3 methods, as well as Hartree-Fock and density functional theory .

Chemical Reactions Analysis

Furanocoumarin derivatives can undergo various chemical reactions, including electrophilic substitutions, protonation, catalytic hydrogenation, and reduction. For instance, furo[4,3,2-de] benzopyran underwent protonation in trifluoroacetic acid, catalytic hydrogenation with palladium on charcoal, and reduction by sodium and ethanol . These reactions demonstrate the compound's reactivity and the influence of its benzofuran and 4-methylenepyran properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of furanocoumarin derivatives are influenced by their molecular structure. The compound's reactivity, stability, and potential biological activity can be inferred from its physical properties, such as melting point, solubility, and crystalline structure, as well as its chemical properties, including acidity, basicity, and susceptibility to various chemical reactions. The molecular energy profile and thermodynamic properties of these compounds can be studied to understand their conformational flexibility and stability under different conditions .

Scientific Research Applications

Chemical Structure and Synthesis

The compound is a part of diverse chemical derivatives with significant biological properties. A notable study involved the synthesis of related derivatives, including pyrano[4,3-c][2]benzopyran-1,6-dione and furo[3,2-c]pyran-4-one derivatives, from the fungus Phellinus igniarius. These compounds, particularly phelligridins, have been identified to possess cytotoxicity against certain human cancer cell lines like A549 (lung cancer) and Bel7402 (liver cancer) (Mo et al., 2004). Another study describes a synthetic pathway for related compounds, emphasizing the significance of these derivatives in biological and chemical research (Halim & Ibrahim, 2022).

Cytotoxicity and Potential Anticancer Properties

The compound's derivatives have been explored for their cytotoxic properties and potential as anticancer agents. A study exploring the structure-cytotoxicity relationship of furo[2,3-b]chromone derivatives found that certain derivatives exhibit tumor selectivity, suggesting potential for drug development (Uesawa et al., 2018). Another research identified new benzopyrans from Mallotus apelta leaves, demonstrating strong cytotoxic effects against human cancer cell lines (Kiem et al., 2005).

Antimicrobial Properties

Studies have also highlighted the antimicrobial properties of these compounds. For instance, synthesis and antimicrobial screening of various derivatives indicate their potential as antimicrobial agents (Mulwad & Hegde, 2009).

Germination and Agricultural Applications

The derivatives of this compound have been identified in smoke and are known to stimulate seed germination in a range of plant species, indicating their significance in agricultural sciences (Flematti et al., 2009).

properties

IUPAC Name

5-methoxy-6-(3-methylbut-2-enoxy)furo[2,3-h]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-10(2)6-8-21-17-15(19-3)11-4-5-13(18)22-14(11)12-7-9-20-16(12)17/h4-7,9H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYROBYWPUVLPTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=C(C2=C(C3=C1OC=C3)OC(=O)C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50178824
Record name 2H-Furo(2,3-h)-1-benzopyran-2-one, 5-methoxy-6-((3-methyl-2-butenyl)oxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50178824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Furo(2,3-h)-1-benzopyran-2-one, 5-methoxy-6-((3-methyl-2-butenyl)oxy)-

CAS RN

24099-29-4
Record name 2H-Furo(2,3-h)-1-benzopyran-2-one, 5-methoxy-6-((3-methyl-2-butenyl)oxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024099294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Furo(2,3-h)-1-benzopyran-2-one, 5-methoxy-6-((3-methyl-2-butenyl)oxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50178824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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